molecular formula C17H11ClFN3O2 B11393323 1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393323
M. Wt: 343.7 g/mol
InChI Key: FDUIBSMBAOSGGJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(4-fluorophenyl)urea: This compound shares similar structural features but differs in its functional groups.

    (1-(3-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol: Another structurally related compound with different functional groups.

Uniqueness

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a dihydropyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H11ClFN3O2

Molecular Weight

343.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11ClFN3O2/c18-11-2-1-3-14(10-11)22-9-8-15(23)16(21-22)17(24)20-13-6-4-12(19)5-7-13/h1-10H,(H,20,24)

InChI Key

FDUIBSMBAOSGGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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